1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 618098-55-8
VCID: VC11721124
InChI: InChI=1S/C17H13BrN2O2/c1-22-16-8-2-12(3-9-16)17-13(11-21)10-20(19-17)15-6-4-14(18)5-7-15/h2-11H,1H3
SMILES: COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)Br
Molecular Formula: C17H13BrN2O2
Molecular Weight: 357.2 g/mol

1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

CAS No.: 618098-55-8

Cat. No.: VC11721124

Molecular Formula: C17H13BrN2O2

Molecular Weight: 357.2 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - 618098-55-8

Specification

CAS No. 618098-55-8
Molecular Formula C17H13BrN2O2
Molecular Weight 357.2 g/mol
IUPAC Name 1-(4-bromophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C17H13BrN2O2/c1-22-16-8-2-12(3-9-16)17-13(11-21)10-20(19-17)15-6-4-14(18)5-7-15/h2-11H,1H3
Standard InChI Key AQMGDAGLDPYYRM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)Br
Canonical SMILES COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound belongs to the pyrazole family, a five-membered aromatic ring containing two nitrogen atoms at adjacent positions. Its systematic IUPAC name, 1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, reflects the substitution pattern:

  • Position 1: 4-Bromophenyl group (electron-withdrawing).

  • Position 3: 4-Methoxyphenyl group (electron-donating).

  • Position 4: Carbaldehyde (–CHO) functional group.

The molecular formula is C₁₇H₁₃BrN₂O₂, with a molecular weight of 373.21 g/mol. The presence of bromine (atomic weight 79.9) contributes significantly to its molar mass and polarizability .

Spectral Characterization

Key spectral data for analogous pyrazole carbaldehydes include:

  • IR Spectroscopy:

    • C=O stretch: 1,667–1,712 cm⁻¹ .

    • Aromatic C–H stretches: 3,066–3,122 cm⁻¹ .

  • ¹H NMR:

    • Aldehydic proton: δ ~9.8–10.0 ppm (singlet).

    • Methoxy group (–OCH₃): δ ~3.8–3.9 ppm (singlet, 3H) .

    • Aromatic protons: δ 6.8–8.1 ppm (multiplet).

  • ¹³C NMR:

    • Aldehyde carbon: δ ~190–195 ppm.

    • Pyrazole ring carbons: δ 140–160 ppm .

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a multi-step protocol common to pyrazole derivatives:

  • Condensation Reaction:

    • A ketone or aldehyde precursor reacts with hydrazine derivatives to form the pyrazole ring. For example, 4-bromophenylhydrazine may condense with a β-keto aldehyde intermediate .

    • Example reaction:

      Ar–NH–NH2+RC(O)CH2CHOPyrazole intermediate+H2O\text{Ar–NH–NH}_2 + \text{RC(O)CH}_2\text{CHO} \rightarrow \text{Pyrazole intermediate} + \text{H}_2\text{O}
    • The methoxyphenyl group is introduced via nucleophilic substitution or Suzuki coupling.

  • Oxidation:

    • The –CH₂OH group (if present) is oxidized to –CHO using agents like pyridinium chlorochromate (PCC) .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at positions 1 and 3 requires careful control of reaction conditions (e.g., temperature, catalysts) .

  • Yield Improvement: Microwave-assisted synthesis and transition metal catalysts (e.g., Fe, Cu) enhance efficiency.

Physicochemical Properties

Thermodynamic Parameters

PropertyValueReference
Boiling Point~399°C (extrapolated)
LogP (Partition Coefficient)2.1–2.5 (estimated)
SolubilityLow in water; soluble in DMSO, DMF

The LogP value indicates moderate lipophilicity, favoring membrane permeability in biological systems .

Industrial and Regulatory Considerations

Harmonized System (HS) Code

CodeDescriptionTariff Rates
2933.19.90Pyrazole derivatives (unfused rings)MFN: 6.5%

Regulatory compliance requires adherence to REACH and FDA guidelines for novel pharmaceutical intermediates .

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